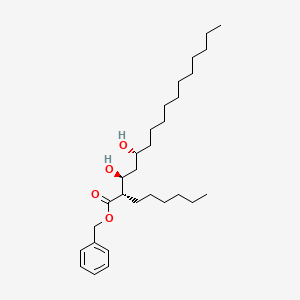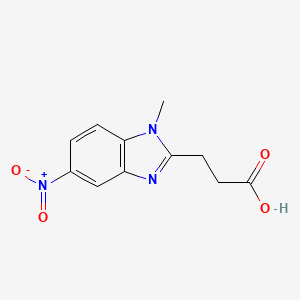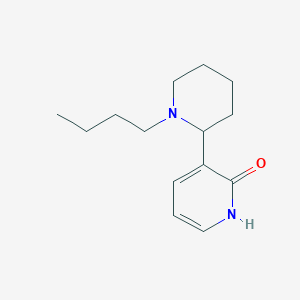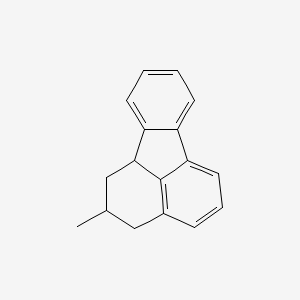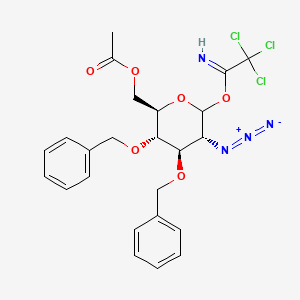![molecular formula C19H25NO B11825075 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol](/img/structure/B11825075.png)
2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol is an organic compound with the molecular formula C19H25NO. This compound is known for its unique structural features, which include a dimethylamino group and a phenyl group attached to a butyl chain. It is often used in various scientific research applications due to its interesting chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol typically involves the reaction of 2-methylphenylbutyl halide with dimethylamine in the presence of a base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for mass production. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency.
化学反应分析
Types of Reactions
2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group or the phenyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols.
科学研究应用
2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of dyes, pharmaceuticals, and other chemical products.
作用机制
The mechanism by which 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol exerts its effects involves interaction with specific molecular targets and pathways. The dimethylamino group can interact with various enzymes and receptors, modulating their activity and leading to changes in cellular processes. The phenyl group may also play a role in the compound’s binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-[4-(Dimethylamino)-1-(2-methylphenyl)butyl]-phenol hydrochloride
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications.
属性
分子式 |
C19H25NO |
|---|---|
分子量 |
283.4 g/mol |
IUPAC 名称 |
2-[4-(dimethylamino)-1-(2-methylphenyl)butyl]phenol |
InChI |
InChI=1S/C19H25NO/c1-15-9-4-5-10-16(15)17(12-8-14-20(2)3)18-11-6-7-13-19(18)21/h4-7,9-11,13,17,21H,8,12,14H2,1-3H3 |
InChI 键 |
KMCZFUVBOMBNPQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C1C(CCCN(C)C)C2=CC=CC=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


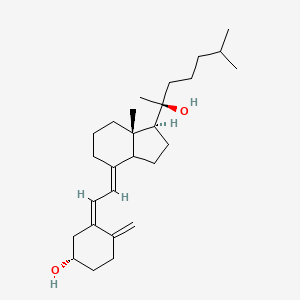
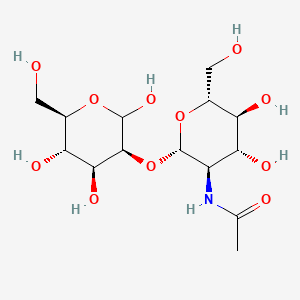
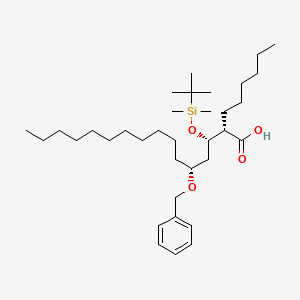
![tert-Butyl (1-(1,1-dioxidobenzo[d]isothiazol-3-yl)piperidin-4-yl)carbamate](/img/structure/B11825014.png)
![3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B11825021.png)
